![molecular formula C6H10N4O2S B1270670 ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate CAS No. 352349-53-2](/img/structure/B1270670.png)

ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate

説明

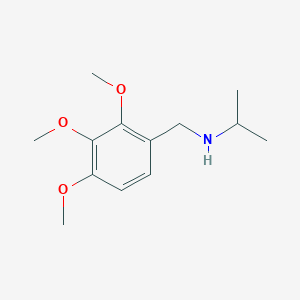

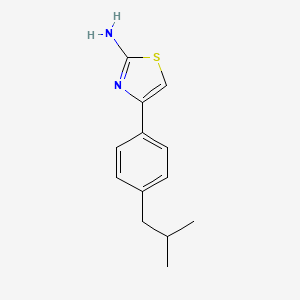

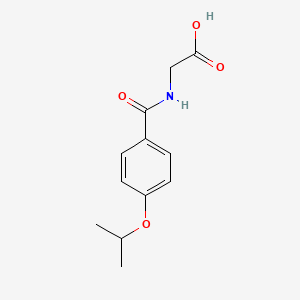

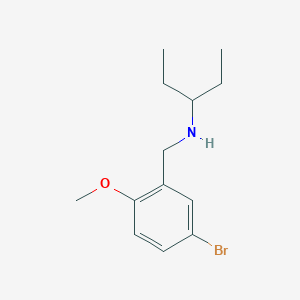

“Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C6H10N4O2S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The InChI Code for this compound is 1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate” include its solubility in water, methanol, ethanol, and chloroform, and sparing solubility in ethyl acetate . It is insoluble in ether and acetone . Its molecular weight is 202.24 .科学的研究の応用

Energetic Materials Synthesis

Compounds containing the 1,2,4-triazole moiety, such as the ones you’ve mentioned, are often explored for their potential in creating energetic materials. These materials are crucial for various applications, including propellants and explosives. The presence of the triazole ring contributes to high nitrogen content, which is a desirable attribute in energetic materials due to their high energy release upon decomposition .

Anticancer Agent Development

The 1,2,4-triazole derivatives have been studied extensively for their anticancer properties. They can interact with various biological targets and have shown promise in inhibiting cancer cell growth. Research has been conducted on novel triazole derivatives as potential anticancer agents, with some showing promising cytotoxic activity against cancer cell lines like MCF-7, Hela, and A549 .

Agricultural Chemicals

Triazole compounds are also significant in the field of agriculture. They serve as precursors in the synthesis of herbicides, fungicides, and insecticides. Their ability to inhibit various enzymes that are essential for weed and pest survival makes them valuable in crop protection strategies .

Solar Energy Conversion

In the realm of renewable energy, specifically solar energy conversion, triazole derivatives have been utilized as electrolyte additives in dye-sensitized solar cells. These additives can improve the efficiency of electron transfer processes, enhancing the overall performance of the solar cells .

Corrosion Inhibition

The triazole ring system is known for its corrosion inhibition properties, especially for metals like copper. This makes such compounds valuable in industries where metal preservation is crucial, such as in cooling systems and pipelines where corrosion can lead to significant material degradation .

Microbiology Research

In microbiology, triazole derivatives can be used to induce stress conditions in yeast cultures. For instance, they can be applied to cultures dependent on a plasmid containing HIS3 for histidine production, requiring an increased level of HIS3 expression for the yeast cell to survive. This application is particularly useful in studying gene expression and protein function .

将来の方向性

The future directions for the research and development of 1,2,4-triazole derivatives, including “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate”, involve further exploration of their pharmacological properties and potential applications in medicine . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

作用機序

Target of Action

It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

The presence of the 1,2,4-triazole ring in these compounds suggests that they may interact with their targets through hydrogen bonding and other non-covalent interactions . The amino group on the triazole ring could potentially form hydrogen bonds with the target, while the sulfur atom in the sulfanyl group could engage in hydrophobic interactions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , these compounds may exert a variety of effects at the molecular and cellular levels.

特性

IUPAC Name |

ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEVFKIDKNFIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361119 | |

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate | |

CAS RN |

352349-53-2 | |

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)